4-fluoro-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzenesulfonohydrazide
Vue d'ensemble
Description
4-fluoro-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzenesulfonohydrazide, commonly known as FTY720 or fingolimod, is a synthetic sphingosine analogue that has been developed as a potential treatment for multiple sclerosis (MS). It has also shown promise in the treatment of other autoimmune diseases and cancer. FTY720 is a prodrug that is phosphorylated in vivo to form the active metabolite, FTY720-phosphate (FTY-P).
Mécanisme D'action
FTY720 exerts its effects by binding to sphingosine-1-phosphate (S1P) receptors on immune cells, leading to their internalization and subsequent degradation. This results in a reduction in the number of circulating lymphocytes, which are involved in the autoimmune response in 4-fluoro-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzenesulfonohydrazide and other diseases. FTY720 also has direct effects on other cell types, such as cancer cells, by inducing cell cycle arrest and apoptosis.
Biochemical and physiological effects:
FTY720 has been shown to have a range of biochemical and physiological effects. In addition to its immunomodulatory and anti-tumor effects, FTY720 has been found to have neuroprotective effects in animal models of 4-fluoro-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzenesulfonohydrazide and other neurological disorders. It has also been shown to have beneficial effects on cardiovascular function and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
FTY720 has several advantages as a research tool. It is a potent and selective agonist of S1P receptors, which are involved in a variety of physiological processes. FTY720 also has a long half-life in vivo, allowing for sustained effects. However, FTY720 has some limitations as a research tool. It is a prodrug that requires phosphorylation to form the active metabolite, which may complicate interpretation of results. FTY720 also has some off-target effects that may confound experimental results.
Orientations Futures
There are several areas of research that could be explored with FTY720. One potential direction is the development of new derivatives or analogues with improved pharmacological properties. Another potential direction is the investigation of the role of S1P receptors in other physiological processes, such as inflammation and wound healing. Additionally, FTY720 could be investigated as a potential treatment for other autoimmune diseases or cancer types. Finally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of FTY720 and to develop new treatments for neurological disorders.
Applications De Recherche Scientifique
FTY720 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to have immunomodulatory, anti-inflammatory, and anti-tumor effects. In particular, FTY720 has been found to be effective in the treatment of relapsing-remitting 4-fluoro-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzenesulfonohydrazide, a form of the disease characterized by episodes of neurological dysfunction followed by periods of partial or complete recovery.
Propriétés
IUPAC Name |
N-(2-adamantylideneamino)-4-fluorobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2S/c17-14-1-3-15(4-2-14)22(20,21)19-18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,19H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJODNWAAQDUCEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=NNS(=O)(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.